molecular formula C9H13NO B15159611 Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide CAS No. 682747-90-6

Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide

Cat. No.: B15159611
CAS No.: 682747-90-6
M. Wt: 151.21 g/mol
InChI Key: TUNBDPCGOGTKRP-UHFFFAOYSA-N
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Description

Tricyclo[3300~2,4~]octane-3-carboxamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[3.3.0.0~2,4~]octane-3-carboxamide typically involves the formation of a tricyclic skeleton through intramolecular reactions. One common method includes the formation of a C3-C7 bond from appropriate bicyclo[3.3.0]octane derivatives, either through intramolecular C-H carbene insertion or by ketone-to-cyclopentanol photocyclization . The key precursor, dimethyl cis-3-oxobicyclo[3.3.0]octane-1,5-dicarboxylate, can be synthesized through two alternative routes .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The high strain energy of the tricyclic skeleton makes it prone to rearrangement reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the reduction of dimethyl cis-3,7-dioxobicyclo[3.3.0]octane-1,5-dicarboxylate under Clemensen-like reaction conditions leads to the formation of dimethyl 3-hydroxytricyclo[3.3.0.0~3,7~]octane-1,5-dicarboxylate .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or hydrocarbons.

Scientific Research Applications

Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its unique structure makes it a potential candidate for drug development and other therapeutic applications . Additionally, its high strain energy and propensity for rearrangement reactions make it a valuable compound for studying reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of tricyclo[3.3.0.0~2,4~]octane-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to exert its therapeutic effects .

Properties

CAS No.

682747-90-6

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

tricyclo[3.3.0.02,4]octane-3-carboxamide

InChI

InChI=1S/C9H13NO/c10-9(11)8-6-4-2-1-3-5(4)7(6)8/h4-8H,1-3H2,(H2,10,11)

InChI Key

TUNBDPCGOGTKRP-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C3C2C3C(=O)N

Origin of Product

United States

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